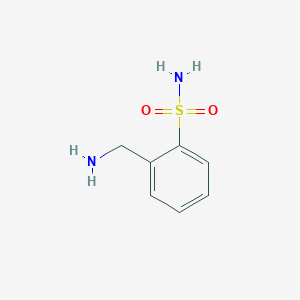

2-(Aminomethyl)benzenesulfonamide

Description

Historical Context of Sulfonamide Chemistry in Medicinal Science

The journey of sulfonamides in medicine began in the 1930s, marking a pivotal moment in the fight against bacterial infections. ebsco.com The first of these "miracle drugs" was Prontosil, a sulfonamide-containing dye, which was discovered to be effective against a range of bacterial infections. wikipedia.orgopenaccesspub.org This breakthrough, spearheaded by Gerhard Domagk at Bayer AG, paved the way for the antibiotic revolution. wikipedia.orgopenaccesspub.org It was later discovered that Prontosil itself was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide. openaccesspub.org This discovery spurred the development of numerous sulfonamide derivatives with improved efficacy and broader spectrum of activity against various pathogens, including those causing pneumonia, urinary tract infections, and wound infections during World War II. ebsco.comopenaccesspub.org

The mechanism of action of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org As humans obtain folate from their diet, this pathway is not present, allowing for selective targeting of bacterial cells. wikipedia.org Beyond their antibacterial properties, research soon revealed that sulfonamide derivatives possessed other therapeutic activities. For instance, certain sulfonamides were found to have hypoglycemic effects, leading to the development of sulfonylureas for the treatment of type 2 diabetes. openaccesspub.org Thiazide diuretics, another class of sulfonamide-based drugs, also emerged from this era of intense research. wikipedia.org The versatility of the sulfonamide functional group has since led to its incorporation into drugs with anticonvulsant, antiviral, and anticancer properties, solidifying its enduring importance in medicinal chemistry. wikipedia.orgajchem-b.com

Significance of 2-(Aminomethyl)benzenesulfonamide as a Chemical Scaffold in Drug Discovery

The this compound core structure is a prime example of a privileged scaffold in drug discovery. This term refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a starting point for the development of a diverse range of therapeutic agents. The sulfonamide group is a key pharmacophore, known for its ability to mimic the transition state of enzymatic reactions and to form crucial hydrogen bonds with biological targets. The aminomethyl group provides a versatile handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and target affinity.

This scaffold and its isomers, such as 4-(aminomethyl)benzenesulfonamide and 4-(2-aminoethyl)benzenesulfonamide (B156865), are extensively used in the design of enzyme inhibitors. nih.govcerradopub.com.br A significant area of research focuses on their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. nih.govnih.gov The primary sulfonamide moiety (SO2NH2) is a potent zinc-binding group, which is essential for the inhibition of these zinc-containing enzymes. By modifying the aminomethyl portion of the scaffold, researchers can achieve selective inhibition of different CA isoforms, including those associated with cancer (hCA IX and XII). nih.govnih.gov

The synthetic accessibility of this compound and its analogues further enhances their value as scaffolds. nih.gov The amino group can be readily functionalized through various chemical reactions, such as acylation, alkylation, and the formation of ureas or thioureas. nih.govnih.gov This allows for the systematic exploration of the structure-activity relationship (SAR), enabling medicinal chemists to fine-tune the properties of the resulting derivatives to achieve desired biological effects. The inherent versatility and proven biological activity of this scaffold have made it a cornerstone in the development of new therapeutic agents for a wide range of diseases. nih.gov

Scope and Research Trajectories Pertaining to this compound Derivatives

Current research involving this compound derivatives is multifaceted, exploring their potential in various therapeutic areas. A major focus remains on the development of highly selective carbonic anhydrase inhibitors. For instance, studies have shown that conjugating the 4-aminomethyl- or 4-aminoethyl-benzenesulfonamide scaffold with 1,3,5-triazine (B166579) moieties substituted with amino acids can lead to potent and selective inhibitors of tumor-associated hCA isoforms IX and XII. nih.gov The nature of the amino acid side chain, whether polar or non-polar, has been found to significantly influence the inhibitory activity and selectivity. nih.gov

Another significant research trajectory involves the synthesis of benzenesulfonamide (B165840) derivatives as antimicrobial and anti-inflammatory agents. drugbank.com For example, pyrazolyl benzenesulfonamide derivatives have been synthesized and shown to possess dual anti-inflammatory and antimicrobial activities with good safety profiles. drugbank.com Similarly, 2-aminothiazole (B372263) sulfonamide derivatives are being investigated for their potential as antioxidant and antimicrobial agents. nih.govexcli.de

Furthermore, the this compound scaffold is being utilized to create hybrid molecules with enhanced biological activity. By combining this scaffold with other pharmacologically active moieties, such as benzimidazole, researchers aim to develop novel compounds with potent antibacterial, antifungal, and anticancer properties. researchgate.net The exploration of different linkers and substituents on the benzenesulfonamide core continues to be a fruitful area of research, with in silico studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions playing an increasingly important role in guiding the design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles. cerradopub.com.brnih.gov

Below is a table summarizing some of the research on derivatives of aminomethyl- and aminoethyl-benzenesulfonamides and their biological targets.

| Scaffold | Derivative Type | Biological Target | Key Findings |

| 4-Aminomethyl/aminoethyl-benzenesulfonamide | 1,3,5-triazine conjugates with amino acids | Carbonic Anhydrases (hCA I, II, IV, IX, XII) | Derivatives with non-polar amino acid side chains showed strong inhibition of hCA XII. nih.gov |

| 4-(2-Aminoethyl)benzenesulfonamide | Benzylaminoethylureido-tailed derivatives | Carbonic Anhydrases (hCA I, II, IX, XII) | Showed selective inhibition of cytosolic hCA II and membrane-bound hCA XII. nih.gov |

| 4-(2-Aminoethyl)benzenesulfonamide | 5-Arylfuran-2-carboxamide derivatives | Candida spp. | Some derivatives exhibited fungistatic and fungicidal effects. mdpi.com |

| Benzenesulfonamide | Pyrazolyl derivatives | COX-1, COX-2, E. coli, S. aureus, C. albicans | Showed dual anti-inflammatory and antimicrobial activity with good COX-2 selectivity. drugbank.com |

| 2-Aminothiazole | Sulfonamide derivatives | Jack bean and Bacillus pasteurii urease, α-glucosidase, α-amylase | Exhibited potent inhibitory effects against various enzymes. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRZWXBIKCFBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588625 | |

| Record name | 2-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-30-6 | |

| Record name | 2-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 Aminomethyl Benzenesulfonamide

Established Synthetic Pathways for 2-(Aminomethyl)benzenesulfonamide and its Isomers

The synthesis of this compound and its structural isomers, such as 4-(2-aminoethyl)benzenesulfonamide (B156865), can be achieved through various established routes. A common approach involves the reduction of a nitro group to an amine. For instance, the synthesis of 2-aminobenzenesulfonamide (B1663422) can be accomplished by the reduction of 2-nitrobenzenesulfonamide. sciencemadness.org The precursor, 2-nitrobenzenesulfonamide, is typically prepared from 2-nitrobenzenesulfonyl chloride. sciencemadness.org

Another key intermediate, 4-(2-aminoethyl)benzenesulfonamide, is widely used in the synthesis of various therapeutic agents. A method for its synthesis involves the acetylation of phenethylamine, followed by chlorosulfonation, amination, and subsequent hydrolysis. google.com This multi-step process provides a reliable route to obtain the desired product. google.com The synthesis of optically active benzenesulfonamide (B165840) derivatives can be achieved with high reaction yield and optical purity through processes that require fewer reaction steps compared to conventional methods. google.com

The isomers of aminomethylbenzenesulfonamide are crucial starting materials for a wide range of derivatives. The synthesis of 4-amino-substituted benzenesulfonamides, for example, can start from 4-aminobenzene-1-sulfonamide, which is then subjected to reactions such as treatment with carbon disulfide and ethyl iodide to yield diethyl 4-aminophenylsulfonylcarbonimidodithioate. nih.gov

Derivatization Strategies for Structural Diversity and Enhanced Bioactivity

To explore the full potential of the this compound scaffold, various derivatization strategies are employed. These modifications aim to introduce structural diversity, which can lead to enhanced biological activity and selectivity.

Formation of Schiff Bases and Related Conjugates from this compound

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of compounds with numerous applications. researchgate.netnih.gov The reaction of 4-(2-aminoethyl)benzenesulfonamide with various substituted aromatic aldehydes in the presence of a catalytic amount of formic acid in methanol (B129727) leads to the formation of Schiff base derivatives. researchgate.net These Schiff bases have been investigated for their inhibitory activity against carbonic anhydrase isoforms. researchgate.netnih.govsemanticscholar.org The formation of an imine or azomethine group (-CH=N-) is a key feature of these reactions. researchgate.net The synthesis of sulfonamide Schiff bases can be achieved through the condensation of sulfonamides containing a primary amino group with aldehydes. nih.gov

N-Substitution and Benzenesulfonamide Ring Modifications

N-substitution of the sulfonamide group and modifications of the benzenesulfonamide ring are common strategies to generate diverse libraries of compounds. N-sulfonylation of 2-aminothiazole (B372263) with various benzenesulfonyl chlorides in the presence of sodium carbonate is a method used to synthesize 2-aminothiazole sulfonamide derivatives. nih.gov The synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives can be achieved through a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.org

Furthermore, the synthesis of benzylaminoethylureido-tailed benzenesulfonamides involves the reaction of intermediates with tert-butyl (2-aminoethyl) carbamate, followed by further synthetic steps to yield the final products. nih.gov Modifications can also include the introduction of various functional groups, such as electron-donating or electron-withdrawing groups, onto the benzene (B151609) ring to study their effect on biological activity. nih.gov

Incorporation of Heterocyclic Moieties onto the this compound Scaffold

The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. In the context of this compound, this can be achieved by reacting it with heterocyclic precursors. For example, 2-aminothiazole can be used as a scaffold to synthesize a series of sulfonamide derivatives. nih.govnih.gov The synthesis of 5-arylfuran-2-carboxamide derivatives involves the coupling of a suitable 5-arylfurancarboxylic acid derivative with an amine, such as 4-(2-aminoethyl)benzenesulfonamide, using a coupling reagent like HBTU. mdpi.com This approach allows for the introduction of diverse heterocyclic systems, including furan, thiazole (B1198619), and others, onto the benzenesulfonamide core. nih.govnih.govmdpi.com

Metal Complexation and Radiopharmaceutical Conjugation Involving this compound

The ability of this compound and its derivatives to form metal complexes has been explored for various applications. The Schiff bases derived from this compound can act as ligands for metal ions, forming coordination complexes. researchgate.net For instance, Schiff bases of 2-aminophenol (B121084) have been synthesized and screened for their ability to detect metal ions like Cu2+, Zn2+, and Ni2+. rsc.org

In the field of nuclear medicine, radiopharmaceuticals play a crucial role in both diagnosis and therapy. nih.govnih.goviaea.org The development of new radiopharmaceuticals often involves conjugating a targeting molecule to a radionuclide. nih.govnih.gov While direct examples of this compound in clinically approved radiopharmaceuticals are not prominent in the provided results, the structural motifs present in its derivatives are relevant. For instance, the development of targeted radiopharmaceutical-based theranostics often utilizes vectors that can be conjugated to radionuclides like 177Lu and 68Ga. nih.gov The principles of metal complexation are fundamental to the design of these agents.

Green Chemistry Principles Applied to the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of sulfonamides is an area of growing importance, aiming to develop more environmentally benign and sustainable processes. acs.orgnih.govrsc.orgresearchgate.netresearchgate.net Key strategies include the use of water as a solvent, the avoidance of toxic reagents and solvents, and the development of one-pot multi-component reactions. rsc.orgresearchgate.netrsc.org

A facile and environmentally benign synthesis of sulfonamides has been described using water as the reaction medium and omitting the use of organic bases. rsc.org This method involves the reaction of amino compounds with arylsulfonyl chlorides under dynamic pH control, with product isolation achieved by simple filtration after acidification. rsc.org Another eco-friendly approach utilizes flow synthesis, which allows for a rapid, safe, and scalable preparation of sulfonamides. acs.org This method often employs greener solvents like polyethylene (B3416737) glycol 400 (PEG 400) and minimizes waste. acs.org

Furthermore, the use of ultrasound-assisted or microwave synthesis, solvent-free reactions, and green reaction environments have been explored for the synthesis of sulfonamide derivatives. nih.gov For instance, the synthesis of arylsulfonamide derivatives of cyclic arylguanidines has been achieved with high efficiency using water as the solvent and potassium carbonate as the base under sonochemical or microwave conditions. nih.gov These green synthetic methods offer significant advantages in terms of reduced environmental impact and improved efficiency compared to traditional synthetic routes.

Pharmacological Profiling and Biological Activities of 2 Aminomethyl Benzenesulfonamide Derivatives

Enzyme Inhibition Studies

Human Carbonic Anhydrase (hCA) Inhibition

The primary sulfonamide moiety is a well-established pharmacophore for inhibiting human carbonic anhydrases (hCAs), a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. nih.govnih.gov Derivatives of 4-(2-aminoethyl)benzenesulfonamide (B156865) are frequently synthesized and evaluated for their ability to inhibit various hCA isoforms, with the goal of developing isoform-selective inhibitors for specific therapeutic applications. nih.govtandfonline.comtandfonline.comharran.edu.trharran.edu.tr

The cytosolic isoforms hCA I and hCA II are widespread and considered off-targets for many therapeutic applications, such as anticancer agents, making selective inhibition against other isoforms a key goal. Derivatives of 4-(2-aminoethyl)benzenesulfonamide often show varied inhibitory activity against these cytosolic enzymes.

For instance, a series of bis-ureido-substituted benzenesulfonamides demonstrated weak inhibition against hCA I, with inhibition constants (Kᵢ) ranging from 68.1 nM to 9174 nM. nih.gov The same series showed more effective to moderate inhibition against hCA II, with Kᵢ values between 4.4 nM and 792 nM. nih.gov In another study, Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide and their reduced secondary amine counterparts were synthesized. The secondary amines, in particular, were found to be potent inhibitors of both hCA I and hCA II. tandfonline.com Similarly, dipeptide conjugates of 4-(2-aminoethyl)benzenesulfonamide have also been investigated, showing inhibitory properties against these cytosolic isoforms. tandfonline.com

Interactive Table: Inhibitory Activity (Kᵢ, nM) of 4-(2-aminoethyl)benzenesulfonamide Derivatives Against Cytosolic hCAs.

| Compound Series | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | Source |

|---|---|---|---|

| Bis-ureido derivatives | 68.1 - 9174 | 4.4 - 792 | nih.gov |

| Dipeptide conjugates | Micromolar range | Micromolar range | tandfonline.com |

The transmembrane, tumor-associated isoforms hCA IX and hCA XII are key targets for anticancer therapies due to their overexpression in various hypoxic tumors, where they contribute to the acidification of the tumor microenvironment. nih.govtandfonline.com Consequently, developing selective inhibitors for these isoforms is a major focus of research.

Derivatives of 4-(2-aminoethyl)benzenesulfonamide have shown significant promise in this area. A series of bis-ureido-substituted derivatives effectively inhibited hCA IX and hCA XII, with Kᵢ values in the ranges of 6.73–835 nM and 5.02–429 nM, respectively. nih.gov Compounds 11 and 19 from this series were particularly potent against both isoforms. nih.gov Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide and their corresponding secondary amines have also demonstrated effective inhibitory activities against hCA IX and hCA XII. tandfonline.com Furthermore, strategies involving the replacement of structural motifs in known inhibitors like SLC-0111 with benzothiazole (B30560) have been employed to create novel derivatives targeting hCA IX and hCA XII. nih.govresearchgate.net

Interactive Table: Inhibitory Activity (Kᵢ, nM) of 4-(2-aminoethyl)benzenesulfonamide Derivatives Against Tumor-Associated hCAs.

| Compound Series | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Source |

|---|---|---|---|

| Bis-ureido derivatives | 6.73 - 835 | 5.02 - 429 | nih.gov |

| Schiff base derivatives | Effective Inhibition | Effective Inhibition | tandfonline.comharran.edu.trharran.edu.tr |

A crucial aspect of developing hCA inhibitors is achieving selectivity for the target isoform over off-target ones, particularly the ubiquitous cytosolic enzymes hCA I and II. Research on 4-(2-aminoethyl)benzenesulfonamide derivatives has focused on tuning the chemical structure to enhance this selectivity.

For example, in a study of bis-ureido-substituted derivatives, compound 19 showed potent inhibition of hCA IX and hCA XII while exhibiting better selectivity against the off-target isoforms hCA I and hCA II compared to other compounds in the series. nih.gov The development of Schiff base derivatives and their subsequent reduction to secondary amines also yielded compounds with effective and, in some cases, selective inhibitory profiles against hCA IX and XII. tandfonline.com The rationale behind these modifications is that the "tail" portion of the inhibitor can be designed to interact with unique amino acid residues within the active site of different isoforms, thereby conferring selectivity. This approach has led to the identification of inhibitors that can discriminate between even the highly homologous tumor-associated isoforms, hCA IX and hCA XII. nih.gov

Cathepsin Inhibition

Cathepsins are a class of proteases involved in various physiological and pathological processes, including immune responses and cancer progression. While sulfonamides have been investigated as inhibitors of various enzymes, the available literature from the conducted search does not provide specific studies on the inhibition of cathepsins by derivatives of 2-(aminomethyl)benzenesulfonamide or its isomer, 4-(2-aminoethyl)benzenesulfonamide. Research on cathepsin inhibitors often focuses on other chemical scaffolds, such as those containing nitrile or vinyl sulfone warheads, which interact with the catalytic cysteine residue in the active site of these proteases. researchgate.netresearchgate.net

Other Enzyme Systems (e.g., Urease, α-Glucosidase, DPPH)

The versatility of the benzenesulfonamide (B165840) scaffold has prompted investigation into its effects on other enzyme systems beyond carbonic anhydrases.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. While the core benzenesulfonamide structure is present in many biologically active compounds, specific data on the urease inhibitory activity of this compound derivatives was not found in the reviewed search results.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes. Some studies have explored sulfonamide derivatives as potential inhibitors of this enzyme. For example, novel sulfonamide-based vic-dioxime metal complexes have been synthesized and evaluated for their inhibitory effects on α-glucosidase. However, specific studies focusing on derivatives of this compound were not identified in the search.

DPPH Radical Scavenging Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant or radical-scavenging potential of compounds. Some studies on novel benzothiazole derivatives, which may be synthesized from various starting materials, have included evaluations of their antioxidant activity using the DPPH method. tandfonline.comresearchgate.netnih.gov For instance, certain amino acid-benzothiazole conjugates showed moderate to low antioxidant activities compared to standard controls. tandfonline.comresearchgate.netnih.gov This indicates that while the broader class of related heterocyclic compounds has been tested, specific and detailed antioxidant profiling of this compound derivatives is not extensively covered in the provided results.

Antimicrobial Activities

Derivatives of this compound have been a subject of investigation for their potential as antimicrobial agents, demonstrating a range of activities against various bacterial and fungal pathogens.

The structural framework of benzenesulfonamide has served as a scaffold for developing new antibacterial agents. Studies have shown that specific derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Hybrid antimicrobials combining thiazole (B1198619) and sulfonamide groups have been synthesized and evaluated. nih.gov N-(thiazol-2-yl)benzenesulfonamide derivatives, when complexed with the cell-penetrating peptide octaarginine, show significant antibacterial effects. nih.gov For instance, an isopropyl-substituted derivative demonstrated a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Achromobacter xylosoxidans. nih.gov The antibacterial activity of these synthesized compounds was confirmed through disk diffusion and broth microdilution methods, with some showing efficacy against both rod-shaped and spherical bacteria. nih.gov

Other research has focused on sulfonamide derivatives against clinical isolates of Staphylococcus aureus, a significant Gram-positive pathogen, including methicillin-resistant strains (MRSA). nih.gov Compounds such as N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide have shown strong inhibitory effects. nih.gov The former compound, in particular, displayed higher efficacy against 21 MRSA isolates than the antibiotic oxacillin (B1211168), with MIC values as low as 32 µg/mL against the reference strain S. aureus ATCC 29213. nih.gov

Furthermore, the development of oxoazetidine-benzene sulfonamide conjugates has yielded compounds with a potential antibacterial profile, particularly against Gram-negative species. researchgate.net Certain derivatives in this class exhibited greater activity against Gram-negative bacteria than amoxicillin. One compound showed good activity against all tested bacteria, which included Gram-positive, Gram-negative, and penicillin-resistant strains like Pseudomonas aeruginosa. researchgate.net

Table 1: Antibacterial Activity of Benzenesulfonamide Derivatives

| Derivative Class | Specific Compound/Derivative | Target Bacteria | Key Findings | Reference |

|---|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamides | Isopropyl substituted derivative | S. aureus (Gram+), A. xylosoxidans (Gram-) | Potent activity with MIC of 3.9 µg/mL. | nih.gov |

| Nitro-phenyl-benzenesulfonamides | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus (MRSA and MSSA) | Strong inhibition; more effective than oxacillin against some MRSA isolates (MIC: 32 µg/mL). | nih.gov |

| Oxoazetidine-benzene sulfonamides | Compound 4b4 | Gram-positive, Gram-negative, and penicillin-resistant bacteria | Good activity against all tested species. | researchgate.net |

| Oxoazetidine-benzene sulfonamides | Compounds 4a1, 4b1, 4a2, 4b2 | Gram-negative bacteria | Showed greater activity against Gram-negative bacteria compared to amoxicillin. | researchgate.net |

The antifungal potential of arylsulfonamide-based compounds has been explored, leading to the discovery of derivatives with both fungistatic and fungicidal properties against clinically relevant yeasts. nih.gov Research into novel arylsulfonamides has identified compounds effective against Candida albicans and Candida glabrata. nih.gov These findings suggest that derivatives with specific structural features could be developed for topical applications against fungal infections. nih.gov

In a related study, 5-arylfuran-2-carboxamide derivatives were synthesized, including one using 4-(2-aminoethyl)benzenesulfonamide as a starting material, and tested against various Candida species. mdpi.com One of the active compounds, N-[(4-sulfamoylphenyl)methyl][1,1′-biphenyl]-4-carboxamide, was hypothesized to exert its effect by altering the cell membrane of Candida spp. mdpi.com Another derivative, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, showed notable fungistatic and fungicidal effects against C. glabrata and C. parapsilosis. mdpi.com

Additionally, studies on aminosulphoxide derivatives, which are structurally related to sulfonamides, have demonstrated antifungal activity against yeasts like Candida tropicalis and filamentous fungi such as Fusarium oxysporum and Trichophyton tonsurans. nih.gov Time-kill curve analysis indicated a fungistatic mode of action for these compounds. nih.gov

Table 2: Antifungal Activity of Benzenesulfonamide and Related Derivatives

| Derivative Class | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Arylsulfonamides | Candida albicans, Candida glabrata | Discovered compounds with fungistatic and fungicidal activity. | nih.gov |

| 5-Arylfuran-2-carboxamides | Candida glabrata, Candida parapsilosis | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide showed fungistatic and fungicidal effects (MIC = 0.062–0.250 mg/mL). | mdpi.com |

| Aminosulphoxides | Candida tropicalis, Fusarium oxysporum, Trichophyton tonsurans | Derivatives showed fungistatic activity and delayed growth. | nih.gov |

Anticancer and Cytotoxic Effects

Benzenesulfonamide derivatives have emerged as a promising class of compounds in anticancer research, exhibiting significant cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action.

A wide array of this compound derivatives has demonstrated potent cytotoxic activity against multiple human cancer cell lines. For example, certain 3-(benzenesulfonyl)-2-(propenylideneamino)guanidine derivatives showed strong cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. mdpi.com Specifically, compounds 20 and 24 in the study displayed mean IC₅₀ values of 12.8 and 12.7 µM, respectively, across three tested cell lines, with the HCT-116 cell line being particularly sensitive. mdpi.com

Similarly, newly designed 2-(aminomethyl)benzimidazole derivatives, which are structurally related, were evaluated for their cytotoxic activities. chemrevlett.com Several of these compounds were highly active against the T47D breast cancer cell line, with some showing greater cytotoxicity than the reference drug gefitinib (B1684475). chemrevlett.com However, the A549 lung cancer cell line showed high resistance to these compounds. chemrevlett.com Other studies on 2-aminothiazole (B372263) derivatives incorporating a sulfonamide moiety also reported antiproliferative activity against HCT-116, MCF-7, U87 MG, A549, and HeLa cell lines. nih.gov

Further research on N²-acryloylbenzohydrazides revealed general cytotoxicity towards human HCT-116 colon cancer cells and MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Likewise, aminomethyl derivatives of eugenol (B1671780) have been tested, showing cytotoxicity against the MCF-7 cell line with LC₅₀ values ranging from 21.7 to 96.9 µg/ml. researchgate.net

Table 3: In Vitro Cytotoxicity of Benzenesulfonamide Derivatives Against Human Cancer Cell Lines

| Derivative Class | Cancer Cell Lines | Example IC₅₀/LC₅₀ Values | Reference |

|---|---|---|---|

| 3-(Benzenesulfonyl)-2-(propenylideneamino)guanidines | HCT-116, MCF-7, HeLa | Mean IC₅₀ of ~12.7 µM for compound 24. | mdpi.com |

| 2-(Aminomethyl)benzimidazoles | T47D (Breast), A549 (Lung) | Compounds 4g and 2g showed higher cytotoxicity than gefitinib against T47D. | chemrevlett.com |

| 2-Aminothiazole-sulfonamides | HCT-116, MCF-7, U87 MG, A549, HeLa | Antiproliferative activity observed. | nih.gov |

| N²-Acryloylbenzohydrazides | HCT-116, MCF-7, MDA-MB-231 | Demonstrated general cytotoxicity. | nih.gov |

| Aminomethyl derivatives of Eugenol | MCF-7 (Breast) | LC₅₀ values ranged from 21.7 to 96.9 µg/ml. | researchgate.net |

| Benzenesulfonamide derivatives | BEL-7404 (Hepatocellular Carcinoma) | Identified as potent PI3K/mTOR dual inhibitors. | nih.gov |

The anticancer effects of this compound derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and interfere with the cancer cell cycle.

A novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, was shown to induce morphological changes characteristic of apoptosis in K562 and Jurkat acute leukemia cells. nih.gov The mechanism in K562 cells involved cell cycle arrest at the G2/M phase and activation of both extrinsic and intrinsic apoptotic pathways, including activation of caspase-3. nih.gov In Jurkat cells, the same compound caused cell cycle blockade at the G0/G1 phase and induced intrinsic apoptosis. nih.gov

Other studies have elucidated similar mechanisms. A chalcone (B49325) derivative was found to suppress viability in ovarian cancer cells by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. nih.gov This process was linked to the generation of reactive oxygen species (ROS), DNA damage, and the modulation of key proteins such as p21, cleaved PARP, and members of the Akt and NF-κB signaling pathways. nih.gov The pro-apoptotic protein Bad was also implicated. nih.gov

Furthermore, certain derivatives function by inhibiting critical signaling pathways that control cell growth and proliferation. A series of benzenesulfonamide derivatives were identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key regulators of a signaling pathway often dysregulated in cancer. nih.gov Other modes of action include the lowering of mitochondrial membrane potential and increasing intracellular ROS concentrations, which can trigger apoptosis. nih.gov

Table 4: Mechanisms of Antiproliferative Action

| Mechanism | Derivative Class/Example | Effect | Cell Lines | Reference |

|---|---|---|---|---|

| Cell Cycle Arrest | 2,4-Dinitrobenzenesulfonamide (S1) | Arrest at G2/M phase | K562 (Leukemia) | nih.gov |

| 2,4-Dinitrobenzenesulfonamide (S1) | Arrest at G0/G1 phase | Jurkat (Leukemia) | nih.gov | |

| Chalcone derivative 1C | Arrest at G2/M phase | A2780 (Ovarian) | nih.gov | |

| Apoptosis Induction | 2,4-Dinitrobenzenesulfonamide (S1) | Activation of intrinsic & extrinsic pathways, caspase-3 activation | K562 (Leukemia) | nih.gov |

| Chalcone derivative 1C | ROS generation, DNA damage, PARP cleavage | A2780 (Ovarian) | nih.gov | |

| N²-Acryloylbenzohydrazides | Lowering of mitochondrial membrane potential, increased ROS | HCT-116, MCF-7 | nih.gov | |

| Signaling Pathway Inhibition | Benzenesulfonamide derivatives | Potent dual inhibitors of PI3K/mTOR | Hepatocellular Carcinoma | nih.gov |

A critical attribute for a potential anticancer agent is its ability to selectively target malignant cells while sparing healthy, non-malignant cells. Several studies on this compound derivatives have highlighted this desirable property.

Research on a new 2,4-dinitrobenzenesulfonamide derivative (S1) demonstrated that while it was cytotoxic to acute leukemia cell lines (K562 and Jurkat), it was not cytotoxic to normal human mononuclear cells, indicating a highly selective action for the cancerous lineages. nih.gov Similarly, a study on 2-(aminomethyl)benzimidazole derivatives found that while the compounds were active against a breast cancer cell line, they were inactive against normal Vero cells, underscoring their cancer-selective profile. chemrevlett.com

Further evidence of selectivity comes from 3-(benzenesulfonyl)-2-(propenylideneamino)guanidine derivatives. mdpi.com Specific compounds in this series displayed remarkable selectivity, with IC₅₀ values against HCT-116 colon cancer cells being significantly lower than those against non-cancerous HaCaT keratinocyte cells. For one derivative, the selectivity ratio was four times higher for HCT-116 cells compared to the non-malignant cells. mdpi.com

Another form of selectivity involves targeting the unique microenvironment of tumors. Basic nitrobenzenesulfonamides have been developed as hypoxic cell-selective cytotoxic agents. nih.gov One such derivative, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride, was found to be preferentially toxic to hypoxic EMT6 mammary carcinoma cells, with no effect on the same cells under normal oxygen (aerobic) conditions at the tested concentration. nih.gov

Table 5: Selective Cytotoxicity of Benzenesulfonamide Derivatives

| Derivative Class/Compound | Malignant Cells | Non-Malignant Cells | Key Finding | Reference |

|---|---|---|---|---|

| 2,4-Dinitrobenzenesulfonamide (S1) | K562, Jurkat (Leukemia) | Normal mononuclear cells | Highly selective cytotoxicity for AL lineages; not cytotoxic to normal cells. | nih.gov |

| 3-(Benzenesulfonyl)-guanidines | HCT-116 (Colon), MCF-7 (Breast) | HaCaT (Keratinocytes) | Remarkable selectivity, with up to 11 times stronger inhibition of HCT-116 than HaCaT for one compound. | mdpi.com |

| 2-(Aminomethyl)benzimidazoles | T47D (Breast) | Vero (Kidney epithelial) | Active against cancer cells but inactive against normal cells. | chemrevlett.com |

| Nitrobenzenesulfonamides | EMT6 (Mammary Carcinoma) | Aerobic EMT6 cells | Preferentially toxic to hypoxic cancer cells over aerobic cells. | nih.gov |

Antiviral Activities

Benzenesulfonamide derivatives have emerged as a promising scaffold in the development of novel antiviral agents, demonstrating activity against a range of viruses through various mechanisms of action.

Inhibition of Arboviruses (e.g., Chikungunya Virus, Zika Virus)

Mosquito-borne flaviviruses represent a significant global health challenge. Research into benzenesulfonamide (BSA) derivatives has identified their potential in combating these pathogens. By targeting host factors essential for viral replication, these compounds offer a promising avenue for antiviral therapy. Specifically, structure-guided design has led to the generation of BSA derivatives that inhibit the host's calcium/calmodulin-dependent kinase II (CaMKII). nih.gov One such derivative, N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide, demonstrated notable inhibitory activity against CaMKII and showed efficacy against both Dengue virus and Zika virus (ZIKV) in human neuronal cells. nih.gov This compound significantly reduced viremia levels in animal models. nih.gov

Derivatives have also shown activity against Chikungunya virus (CHIKV), another debilitating arbovirus. The heterocyclic β-aminomethyl vinyl sulfone, RA-0002034, acts as a potent irreversible covalent inhibitor of the alphavirus nsP2 cysteine protease, which is crucial for viral replication. nih.gov Structure-activity relationship (SAR) studies on analogues of this compound have revealed that while the covalent warhead is sensitive to modification, alterations to the core heterocycle and its aryl substituent are well-tolerated, with some analogues showing enhanced binding to the CHIKV nsP2 protease. nih.gov Furthermore, a benzo frontiersin.organnulene compound was identified as an inhibitor of CHIKV, targeting the nsP3 macrodomain and the human enzyme dihydroorotate (B8406146) dehydrogenase. nih.gov

| Derivative Family | Target Virus(es) | Mechanism of Action | Key Findings |

| Benzenesulfonamides (BSA) | Dengue, Zika Virus | Inhibition of host Calcium/Calmodulin-Dependent Kinase II (CaMKII) nih.gov | N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide inhibited CaMKII and reduced viral load. nih.gov |

| β-Amidomethyl vinyl sulfones | Chikungunya Virus | Covalent inhibition of nsP2 cysteine protease nih.gov | RA-0002034 showed broad-spectrum antiviral activity. nih.gov |

| Benzo frontiersin.organnulenes | Chikungunya Virus | Inhibition of nsP3 macrodomain and human dihydroorotate dehydrogenase nih.gov | Lead compounds showed excellent cellular antiviral activity. nih.gov |

Activity Against Other Viral Targets (e.g., SARS-CoV-2, HIV Proteases)

The structural versatility of benzenesulfonamide derivatives has been leveraged to develop inhibitors for other critical viral enzymes. In the context of Human Immunodeficiency Virus (HIV), these derivatives have been extensively studied as protease inhibitors. Substituted aminophenylsulfonamide compounds have been found to have favorable pharmacological profiles, showing activity not only against wild-type HIV but also against various mutant strains resistant to existing protease inhibitors. google.com Highly potent HIV-1 protease inhibitors have been developed by incorporating a (R)-hydroxyethylaminesulfonamide transition-state isostere. nih.gov One such inhibitor, featuring a crown-THF-derived acetamide (B32628) and a cyclopropylaminobenzothiazole P2'-ligand, demonstrated very potent antiviral activity against multidrug-resistant HIV-1 variants. nih.gov Other approaches include the development of benzenesulfonamide quinoline (B57606) derivatives that inhibit HIV-1 replication by targeting the Rev protein, which is essential for the nuclear export of viral RNA. rsc.org Additionally, oxazole-benzenesulfonamide derivatives have been shown to inhibit the crucial interaction between HIV-1 reverse transcriptase (RT) and the cellular eukaryotic translation elongation factor 1A (eEF1A), thereby hampering viral replication. nih.gov

In the fight against SARS-CoV-2, the virus responsible for the COVID-19 pandemic, research has identified several molecules that can shut down the viral polymerase, a key enzyme for its replication. eurekalert.org Furthermore, novel benzoisothiazolone derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. nih.gov

| Derivative Class | Target Virus | Viral Target/Mechanism | Example/Key Finding |

| Aminophenylsulfonamides | HIV | Protease Inhibition google.com | Active against wild-type and multidrug-resistant HIV. google.com |

| (R)-hydroxyethylaminesulfonamides | HIV-1 | Protease Inhibition nih.gov | Inhibitor 4h showed potent activity against resistant variants. nih.gov |

| Benzenesulfonamide quinolines | HIV-1 | Rev Protein Inhibition rsc.org | Identified compounds with low toxicity and potent inhibition of HIV-1 replication. rsc.org |

| Oxazole-benzenesulfonamides | HIV-1 | Inhibition of RT-eEF1A interaction nih.gov | Compounds C7, C8, and C9 dose-dependently inhibited the interaction. nih.gov |

| Benzoisothiazolones | SARS-CoV-2 | Main Protease (Mpro) Inhibition nih.gov | A lead compound displayed an IC50 value of 116 nM against SARS-CoV-2 Mpro. nih.gov |

Cardiovascular System Modulation

Certain benzenesulfonamide derivatives have shown significant effects on the cardiovascular system, particularly in modulating vascular tone and cardiac function.

Effects on Perfusion Pressure and Coronary Resistance

Studies utilizing an isolated rat heart model have demonstrated the cardiovascular effects of specific benzenesulfonamide derivatives. The compound 4-(2-aminoethyl)benzenesulfonamide has been shown to significantly decrease perfusion pressure in a time-dependent manner when compared to a control and other benzenesulfonamide derivatives. cerradopub.com.brresearchgate.net In the same experimental model, this compound also led to a reduction in coronary resistance. cerradopub.com.brcerradopub.com.br These findings suggest that 4-(2-aminoethyl)benzenesulfonamide may interact with biomolecules involved in the regulation of blood pressure and vascular resistance. cerradopub.com.br The determination of coronary resistance was calculated as the relationship between coronary flow and perfusion pressure. cerradopub.com.br

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance | Experimental Model |

| 4-(2-aminoethyl)benzenesulfonamide | Time-dependent decrease cerradopub.com.brresearchgate.net | Decreased cerradopub.com.brcerradopub.com.br | Isolated rat heart cerradopub.com.br |

Theoretical Interaction with Ion Channels (e.g., Calcium Channels)

The observed effects on perfusion pressure and coronary resistance have led to investigations into the potential mechanisms of action, with a focus on ion channels. Theoretical docking studies suggest that 4-(2-aminoethyl)benzenesulfonamide could interact with specific amino acid residues, such as Glu614 and Ala320, on the surface of the 6jp5 protein, which represents a calcium channel. cerradopub.com.brcerradopub.com.br This interaction is hypothesized to result in the formation of a ligand-calcium channel complex, leading to channel inhibition and subsequently, a decrease in perfusion pressure and vascular resistance. cerradopub.com.brcerradopub.com.br This aligns with broader findings that some sulfonamide derivatives can act as calcium channel inhibitors. cerradopub.com.br The potential for these compounds to modulate calcium influx is further supported by studies on other benzenesulfonamide derivatives which have been shown to increase the reactivity of vascular smooth muscle by enhancing calcium influx from both intra- and extracellular stores. nih.gov

Antioxidant Activity (e.g., Radical Scavenging, Metal-Reducing Abilities)

A number of benzenesulfonamide derivatives have been evaluated for their antioxidant properties. The ability to neutralize free radicals and reduce oxidative stress is a key therapeutic target for various diseases. mdpi.com The antioxidant capacity of these compounds is often assessed through various in vitro assays.

Hybrid molecules combining benzene (B151609) sulfonamide with piperazine (B1678402) derivatives have demonstrated significant antioxidant capacity. nih.gov These compounds were evaluated using several methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, the ferric reducing antioxidant power (FRAP) assay, the cupric reducing antioxidant capacity (CUPRAC) assay, and metal chelating assays. nih.gov Some of these hybrid compounds showed higher antioxidant activity in the FRAP and CUPRAC assays compared to reference standards. nih.gov Similarly, certain 2-aminothiazole derivatives have shown potent DPPH scavenging capabilities. nih.gov

The antioxidant activity of sulfonamides can also be enhanced through the formation of metal complexes. It has been suggested that the chelation of metal ions by sulfonamide-derived Schiff bases increases the lipophilic nature of the central metal atom, which can facilitate its passage through cell membranes. tandfonline.com This process of chelation can reduce the polarity of the metal ion and is a mechanism by which flavonoids, for example, inhibit pro-oxidant reactions like the Fenton reaction. mdpi.com The synthesis of metal-based sulfonamides has been explored, and these complexes have been screened for various biological activities, including antibacterial and antifungal properties, which are sometimes linked to their redox properties. nih.govtandfonline.comnih.gov

| Derivative Class | Antioxidant Assay(s) | Key Findings |

| Benzene sulfonamide-piperazine hybrids | DPPH, ABTS, FRAP, CUPRAC, Metal Chelating nih.gov | High antioxidant capacity observed, with some compounds outperforming references in FRAP and CUPRAC assays. nih.gov |

| 2-Aminothiazole derivatives | DPPH Scavenging nih.gov | Potent radical scavenging activity demonstrated. nih.gov |

| Sulfonamide-derived Schiff base metal complexes | Various | Chelation of metal ions enhances the lipophilic nature, potentially improving biological activity. tandfonline.com |

Anti-inflammatory Properties

Derivatives of benzenesulfonamide are recognized for their significant anti-inflammatory activities, which are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The sulfonamide moiety is a critical pharmacophore in several selective COX-2 inhibitors. researchgate.net Research into novel benzenesulfonamide derivatives has revealed potent anti-inflammatory effects, demonstrated in various in vitro and in vivo models.

A notable study investigated a series of novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine. nih.govnih.gov In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, three of these compounds demonstrated significantly stronger anti-inflammatory activity than the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). nih.gov At a dose of 200 mg/kg, the derivatives achieved a maximum inhibition of paw edema at the four-hour mark, with inhibition percentages of 96.31%, 72.08%, and 99.69%, respectively. nih.gov In comparison, indomethacin at a 10 mg/kg dose showed an inhibition of 57.66%. nih.gov

The mechanism behind this potent activity was explored by measuring the levels of pro-inflammatory cytokines and oxidative stress markers in the inflamed paw tissue. The compounds were found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and C-reactive protein (CRP) more effectively than indomethacin. nih.gov Furthermore, these derivatives enhanced the levels of antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and reduced COX-1 and COX-2 levels to those comparable to the non-inflamed control group. nih.gov

Another in vitro assay, the red blood cell (RBC) membrane stabilization test, is used to assess anti-inflammatory potential, as NSAIDs can protect the lysosomal membrane from stress-induced rupture, preventing the release of inflammatory enzymes. nih.gov The benzenesulfonamide derivatives showed a high degree of membrane stabilization, with compounds inhibiting heat-induced hemolysis by 94.6%, 93.9%, and 95.2%, which was comparable to the 94.5% inhibition produced by indomethacin. researchgate.netnih.gov

Similarly, pyrazolyl benzenesulfonamide derivatives have been synthesized and evaluated, with some compounds showing good selective inhibitory activity towards COX-2, highlighting the potential of this chemical class for developing safer anti-inflammatory agents with minimal ulcerogenic effects.

Table 1: Anti-inflammatory Activity of 5'-Aminospirotriazolotriazine Benzenesulfonamide Derivatives in Carrageenan-Induced Rat Paw Edema This table is interactive. You can sort and filter the data.

| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Standard Drug (Indomethacin) Inhibition (%) | Reference |

| Derivative 1 | 200 | 96.31 | 57.66 (at 10 mg/kg) | nih.gov |

| Derivative 2 | 200 | 72.08 | 57.66 (at 10 mg/kg) | nih.gov |

| Derivative 3 | 200 | 99.69 | 57.66 (at 10 mg/kg) | nih.gov |

Protease Inhibitory Activity (General)

A key derivative, 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF), serves as a prime example of the protease inhibitory activity within this chemical family. AEBSF is an irreversible inhibitor of serine proteases. Serine proteases are a large family of enzymes involved in numerous physiological processes, including digestion, blood clotting, and inflammation. Unregulated protease activity can contribute to tissue damage and disease progression.

AEBSF exhibits broad specificity, effectively inhibiting a range of crucial serine proteases. Its mechanism involves the covalent modification of the hydroxyl group of serine residues within the active site of the target protease. This action makes it a valuable tool in biochemical research and a model for the development of therapeutic protease inhibitors.

The spectrum of proteases inhibited by AEBSF includes:

Trypsin

Chymotrypsin

Plasmin

Thrombin

Kallikrein

Due to these properties, AEBSF and related compounds have been evaluated for their therapeutic potential in conditions where serine proteases play a pathological role. For instance, in a mouse model of allergic rhinitis, AEBSF treatment was shown to significantly reduce allergic airway inflammation by decreasing proteolytic activity in nasal lavage fluid. It is also widely used in protease inhibitor cocktails to prevent protein degradation during experiments.

Table 2: Proteases Inhibited by 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) This table is interactive. You can sort and filter the data.

| Target Protease | Protease Class | Key Functions | Reference |

| Trypsin | Serine Protease | Digestion, Protein catabolism | , |

| Chymotrypsin | Serine Protease | Digestion | , |

| Plasmin | Serine Protease | Fibrinolysis (blood clot dissolution) | , |

| Thrombin | Serine Protease | Blood coagulation | , |

| Kallikrein | Serine Protease | Inflammation, Blood pressure regulation | , |

Memory Enhancing Activity (for related Piperidinylaminomethyl Aryl Sulfonamides)

A review of the available scientific literature did not yield specific research findings on the memory-enhancing activities of compounds belonging to the "Piperidinylaminomethyl Aryl Sulfonamides" class. While research exists on sulfonamide analogs of memantine, a drug used in the management of Alzheimer's disease, this represents a different structural class of compounds. Therefore, no specific data on the memory-enhancing profile of Piperidinylaminomethyl Aryl Sulfonamides can be presented at this time.

Mechanistic Investigations and Structure Activity Relationship Sar

Elucidation of Molecular Mechanisms of Action

The primary mechanism of action for benzenesulfonamide-based compounds involves the inhibition of metalloenzymes, with a significant focus on the carbonic anhydrase family.

The benzenesulfonamide (B165840) moiety is a well-established zinc-binding group, making it an ideal scaffold for targeting zinc-containing enzymes. nih.gov Carbonic anhydrases (CAs) have been identified as primary targets for this class of compounds. nih.gov CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. virginia.edu They are involved in numerous physiological processes, including pH regulation, ion transport, and respiration. nih.gov

Specifically, human Carbonic Anhydrase II (hCA II), a ubiquitously expressed and highly active cytosolic isoform, has been extensively validated as a target for benzenesulfonamide inhibitors. nih.govnih.gov The inhibition of hCA II is relevant for various therapeutic applications. virginia.edu Derivatives such as 4-(2-aminoethyl)benzenesulfonamide (B156865) have been synthesized and evaluated against different CA isozymes, confirming their role as CA inhibitors. nih.govnih.gov The study of how these inhibitors bind to different CA isoforms is crucial for designing drugs with improved selectivity and fewer side effects. nih.govvirginia.edu

The binding of benzenesulfonamide derivatives to the active site of Carbonic Anhydrase II is a well-characterized interaction. The primary mode of binding involves the sulfonamide group (SO₂NH₂). The ionized nitrogen atom of the sulfonamide coordinates directly with the Zn²⁺ ion located at the bottom of the enzyme's active site. nih.govnih.govnih.gov This interaction is further stabilized by a network of hydrogen bonds. One of the sulfonamide oxygen atoms typically accepts a hydrogen bond from the backbone NH group of the amino acid Threonine 199 (Thr199), while the sulfonamide NH⁻ group donates a hydrogen bond to the oxygen of the same residue. nih.govnih.gov

The affinity of these compounds for their target can be quantified using techniques like isothermal titration calorimetry, which measures the heat change upon binding to determine the association constant (Kₐ). nih.gov X-ray crystallography provides high-resolution structural data, revealing the precise orientation of the inhibitor within the active site and its interactions with surrounding amino acid residues. nih.gov While many benzenesulfonamide derivatives exhibit high, often nanomolar, binding affinity for CA II, achieving specificity for one CA isozyme over another remains a significant challenge. nih.govnih.gov

Binding Affinities of Benzenesulfonamide Derivatives to Carbonic Anhydrases

This table presents the binding affinities of selected benzenesulfonamide compounds against different human Carbonic Anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a stronger binding affinity.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|

| Benzenesulfonamide | hCA I | 2631.6 | nih.gov |

| Benzenesulfonamide | hCA II | 588.2 | nih.gov |

| Benzenesulfonamide with 1,3,5-triazine (B166579) and piperidine | hCA I | 51.67 | nih.gov |

| Benzenesulfonamide with 1,3,5-triazine and piperidine | hCA II | 40.35 | nih.gov |

| Ureidosulfonamides | hCA IX | 0.91 - 126.2 | nih.gov |

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify how specific structural features of a molecule contribute to its biological activity. For benzenesulfonamide inhibitors, SAR studies have been crucial for optimizing potency and selectivity. youtube.com

The core structure of a benzenesulfonamide can be modified at several positions to modulate its inhibitory profile. youtube.com The "tail approach" involves adding various chemical groups to the benzene (B151609) ring or the sulfonamide nitrogen to achieve desired properties. nih.gov

Substituents on the Benzene Ring : Adding substituents to the aromatic ring can significantly impact binding affinity and selectivity. For instance, in derivatives of 4-amino-N-(2-aminoalkyl)benzenesulfonamide, increasing the length of the alkylamine chain can affect physicochemical properties like hydrophobicity, which in turn influences biological activity. acs.orgnih.gov Modifications with bulky or charged groups are designed to interact with residues in the middle and outer regions of the CA active site cleft, which can confer isoform specificity. nih.govnih.gov The introduction of non-polar side chains has been shown to enhance inhibitory activity against certain isoforms like hCA XII. nih.gov

Substituents on the Sulfonamide Nitrogen (N1) : Substitution on the N1 nitrogen of the sulfonamide group is a common strategy. Introducing heterocyclic rings at this position often increases the potency of the drug. youtube.com

Substituents on the Amino Group (N4) : The para-amino group is crucial for the activity of many sulfonamide drugs that act as PABA antagonists. acs.org However, for CA inhibitors, this position is often used as an attachment point for "tail" moieties that can extend out of the active site to interact with surface residues, thereby influencing selectivity. nih.gov

Influence of Substituents on Biological Activity

This table summarizes the observed effects of different chemical modifications on the activity and selectivity of benzenesulfonamide-based inhibitors against Carbonic Anhydrase (CA) isoforms.

| Structural Modification | Observed Effect on Activity/Selectivity | Target Isoform(s) | Reference |

|---|---|---|---|

| Prolongation of linker between 1,3,5-triazine and benzenesulfonamide | No significant impact on strong inhibition | hCA XII | nih.gov |

| Introduction of non-polar amino acid side chains | Enhanced inhibitory activity compared to polar side chains | hCA XII | nih.gov |

| Increase in bulk of amino acid side chain | Significantly increased inhibition effect | hCA I, II, IV, IX | nih.gov |

| Introduction of a trifluoromethylphenyl substituent | Showed moderate bacteriostatic activity, indicating importance as a pharmacophore for antimicrobial activity | S. aureus | mdpi.com |

| Elongation of alkylamine chain | Increases hydrophobicity (log P value) | N/A (Physicochemical property) | acs.orgnih.gov |

Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt and identifying which of these is responsible for its biological activity (the bioactive conformation). nih.gov For benzenesulfonamide inhibitors, the bioactive conformation is the specific shape the molecule assumes when bound to the active site of its target enzyme. X-ray crystallography of inhibitor-enzyme complexes has been instrumental in visualizing this. nih.gov These studies show that the benzenesulfonamide moiety binds deep within the active site, with the sulfonamide group anchored to the zinc ion. nih.govnih.gov The conformation of the "tail" portion of the inhibitor is dictated by its interactions with residues lining the active site pocket. nih.gov Understanding these preferred conformations is essential for designing inhibitors that fit optimally within the target's binding site. nih.gov

A pharmacophore is an abstract representation of all the essential molecular features that are necessary for a molecule to exert a specific biological activity. dergipark.org.trresearchgate.net For a typical benzenesulfonamide-based carbonic anhydrase inhibitor, a pharmacophore model would include:

A Zinc-Binding Group (ZBG) : The sulfonamide group (SO₂NH₂) is the critical feature that coordinates with the zinc ion in the enzyme's active site. nih.gov

An Aromatic Ring : The benzene ring serves as a central scaffold and engages in hydrophobic interactions with non-polar residues in the active site. nih.gov

Hydrogen Bond Donors and Acceptors : The sulfonamide's NH and O atoms are key hydrogen bonding features that interact with residues like Thr199. nih.gov

Hydrophobic/Tail Groups : Additional groups attached to the scaffold can form further interactions that enhance affinity and, crucially, impart selectivity for different enzyme isoforms. nih.govmdpi.com

Pharmacophore models are powerful tools in drug discovery, used for virtual screening of compound libraries to identify new potential inhibitors that possess the required chemical features for activity. dergipark.org.trnih.gov

Metabolic Stability and Pharmacokinetic Considerations

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro models, particularly liver microsomes, are standard tools for early assessment of a compound's susceptibility to metabolism.

In Vitro Metabolic Stability in Liver Microsomes (Human and Mouse)

The metabolic stability of 2-(Aminomethyl)benzenesulfonamide is evaluated by measuring the rate at which it is cleared in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). evotec.com These assays typically involve incubating the compound with pooled human or mouse liver microsomes and an NADPH-regenerating system to initiate the metabolic process. mercell.comnih.gov The concentration of the parent compound is monitored over time using LC-MS/MS to determine its rate of disappearance. mercell.com

From this data, two key parameters are derived: the in vitro half-life (t½, in minutes) and the intrinsic clearance (Clint, in µL/min/mg of microsomal protein). enamine.net A shorter half-life and higher intrinsic clearance value indicate lower metabolic stability, suggesting the compound is rapidly metabolized. springernature.com While specific experimental values for this compound are not available in the reviewed literature, the data for related sulfonamide compounds show a wide range of stabilities. For example, studies on other benzenesulfonamide derivatives have reported half-life values ranging from approximately 9 to over 38 minutes in human liver microsomes. mdpi.comnih.gov

Species differences are common in metabolic stability studies. mdpi.com A compound may be stable in human liver microsomes but degrade rapidly in mouse liver microsomes, or vice versa. mdpi.com Therefore, conducting these assays in microsomes from multiple species is a standard part of preclinical development. evotec.com

Table 1: Representative In Vitro Metabolic Stability Data in Liver Microsomes No specific data is available for this compound. The table below is a template illustrating how such data would be presented.

| Compound | Species | t½ (min) | Clint (µL/min/mg protein) |

|---|---|---|---|

| This compound | Human | Data Not Available | Data Not Available |

| This compound | Mouse | Data Not Available | Data Not Available |

| Control (e.g., Propranolol) | Human | Value | Value |

| Control (e.g., Propranolol) | Mouse | Value | Value |

Structural Determinants Influencing Metabolic Stability

The structure of a molecule is the primary determinant of its metabolic fate. For sulfonamide-containing compounds, several structural features can influence metabolic stability. Strategies to enhance stability often involve modifying metabolically labile sites.

One common strategy is the introduction of fluorine atoms to replace hydrogen atoms at sites prone to CYP-mediated oxidation. nih.gov However, the position of such modifications is critical; for instance, placing fluorine atoms at an allylic position can unexpectedly lead to rapid enzymatic hydrolysis. nih.gov Another approach is to alter the lipophilicity of the molecule, as highly lipophilic compounds are often more readily accepted by the active sites of metabolizing enzymes. Modifications such as replacing an amide bond with a more stable sulfonamide bond have also been shown to increase resistance to proteases. mdpi.com

For the this compound scaffold, key areas for modification could include:

The Aminomethyl Group: This site could be susceptible to oxidation.

The Aromatic Ring: The benzene ring is a potential site for hydroxylation.

The Sulfonamide Group: While generally stable, modifications to the substituents on the sulfonamide nitrogen can impact metabolic properties.

Structure-activity relationship studies on related sulfonamides show that even minor changes, such as shifting a substituent on a ring, can significantly alter metabolic stability. researchgate.net

Preclinical Toxicity Assessment and Safety Profiling

Early assessment of potential toxicity is crucial to de-risk drug candidates. This involves a combination of in vitro cell-based assays and in silico predictive modeling.

In Vitro Cytotoxicity in Non-Malignant Cells

To assess whether a compound has a suitable therapeutic window, its cytotoxic effects are tested against both cancerous and non-malignant (healthy) cell lines. A promising compound should ideally show high potency against cancer cells while exhibiting low toxicity towards non-cancerous cells. nih.gov For example, studies on some novel benzenesulfonamide derivatives showed them to be significantly less cytotoxic against the non-tumor HaCaT cell line compared to their potent effects on HeLa cancer cells. mdpi.comnih.gov

The cytotoxicity of this compound would be evaluated by treating various non-malignant cell lines (e.g., normal human fibroblasts, or a non-cancerous epithelial line like HaCaT) with increasing concentrations of the compound. Cell viability would then be measured using assays such as the MTT or LDH release assay to determine the IC50 (the concentration that inhibits 50% of cell growth) or LD50 (the concentration that kills 50% of cells). nih.gov This data provides a direct measure of the compound's potential to harm healthy cells. While specific cytotoxicity data for this compound in non-malignant cells is not present in the surveyed literature, this methodology is standard for evaluating related compounds. nih.gov

Table 2: Representative In Vitro Cytotoxicity Data No specific data is available for this compound. The table below is a template illustrating how such data would be presented.

| Compound | Non-Malignant Cell Line | Assay | IC50 / LD50 (µM) |

|---|---|---|---|

| This compound | HaCaT (Keratinocyte) | MTT | Data Not Available |

| This compound | HUVEC (Endothelial) | LDH | Data Not Available |

| Cisplatin (Control) | HaCaT (Keratinocyte) | MTT | Value |

Theoretical Toxicity Prediction Models

In silico, or computational, models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds early in the discovery process. mdpi.comnih.gov These models use a molecule's structure to forecast its likely toxicological profile, including risks such as carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.net

Various online servers and software packages, such as Pre-ADMET and pkCSM, are employed for these predictions. nih.gov Machine learning-based tools like ToxinPredictor and MolToxPred are trained on large datasets of known toxic and non-toxic molecules to build predictive models based on molecular descriptors and fingerprints. nih.govnih.gov These models can classify a new compound as having a high or low risk for specific toxicities. nih.gov For example, predictions for related sulfonamide derivatives using such tools have assessed properties like mutagenicity (Ames test), carcinogenicity, and inhibition of key cardiac channels (hERG). researchgate.netnih.gov While a specific predictive analysis for this compound has not been published, these computational tools provide a rapid and cost-effective method for early-stage safety assessment. nih.gov

Table 3: Representative Theoretical Toxicity Predictions No specific data is available for this compound. The table below is a template illustrating how such data would be presented based on common prediction models.

| Toxicity Endpoint | Prediction Model | Predicted Result for this compound |

|---|---|---|

| AMES Mutagenicity | Pre-ADMET | Data Not Available |

| Carcinogenicity (Mouse/Rat) | Pre-ADMET | Data Not Available |

| hERG Inhibition | pkCSM | Data Not Available |

| Hepatotoxicity | pkCSM | Data Not Available |

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein at the molecular level.

Molecular docking simulations have been effectively used to predict how benzenesulfonamide-based compounds, the class to which 2-(Aminomethyl)benzenesulfonamide belongs, bind to various protein targets. These simulations reveal the specific binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For instance, docking studies on benzenesulfonamide (B165840) analogs with the Tropomyosin receptor kinase A (TrkA), a target for glioblastoma, have shown that these compounds can fit into the active site. Specific derivatives were found to form stabilizing hydrophobic interactions with residues like TYR359, SER371, and ILE374, as well as charged interactions with GLN369 of TrkA. mdpi.com Similarly, in studies targeting V-ATPase for insecticidal activity, molecular docking indicated that benzenesulfonamide derivatives could serve as potential inhibitors of the H subunit. nih.gov Other research has successfully used docking to study the interactions of benzenesulfonamide derivatives with targets like human breast cancer cells (MCF-7) and enzymes such as acetylcholinesterase (AChE) and α-glycosidase (α-GLY). nih.govnih.gov These studies consistently demonstrate that the sulfonamide group and the aromatic ring are crucial for establishing key interactions within the binding pockets of these diverse proteins.

Beyond predicting the binding pose, molecular docking provides quantitative estimations of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). These scores help in ranking potential drug candidates and prioritizing them for further experimental testing.

Studies on various benzenesulfonamide derivatives have reported strong binding affinities for their respective targets. For example, derivatives targeting TrkA exhibited binding energies ranging from -9.48 to -11.26 kcal/mol, indicating a strong binding affinity. nih.gov In another study, docking of novel benzenesulfonamide derivatives against a receptor for human breast cancer (PDB code: 4FA2) also showed that the compounds formed stable complexes with high binding affinity. nih.gov These energetic calculations are crucial for understanding the thermodynamics of ligand-protein binding and for guiding the optimization of lead compounds to enhance their potency. nih.gov

Table 1: Examples of Binding Energies for Benzenesulfonamide Derivatives from Molecular Docking Studies

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| AL106 | TrkA | -10.93 | nih.gov |

| AL107 | TrkA | -11.26 | nih.gov |

| AL34 | TrkA | -9.54 | nih.gov |

| AL56 | TrkA | -9.48 | nih.gov |

| AL109 | TrkA | -9.66 | nih.gov |

| AL110 | TrkA | -9.58 | nih.gov |

The benzenesulfonamide scaffold is a valuable starting point for virtual screening campaigns aimed at discovering new biologically active molecules. rsc.org In this approach, large libraries of virtual compounds are docked into a target's binding site, and the best-scoring molecules are selected for synthesis and testing. For example, lead sulfonamides have been identified through virtual screening as potential inhibitors of the V-ATPase H subunit, leading to the synthesis of novel insecticidal agents. nih.gov The structural information obtained from docking studies can also fuel de novo design, where novel molecular structures are built from scratch or by modifying existing scaffolds like this compound to perfectly complement the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D and 3D-QSAR models have been extensively developed for benzenesulfonamide derivatives to predict their inhibitory activities against various targets. nih.govmdpi.com These models are crucial for understanding which structural features are important for a compound's biological function.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzenesulfonamide analogs as carbonic anhydrase II inhibitors. nih.gov These models provide 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties would enhance or diminish the biological activity. Such models have shown good predictive ability, which is useful in designing novel and more potent inhibitors. nih.gov 2D-QSAR models, which correlate biological activity with 2D molecular descriptors, have also been successfully applied. For instance, a QSAR model was developed to predict the anticancer activity of a series of benzenesulfonamides, showing a strong correlation between the predicted and experimental activities. mdpi.com

A critical step in QSAR modeling is the calculation and selection of molecular descriptors that encode the structural features of the molecules. bigchem.eu These descriptors can be categorized based on the type of information they represent. researchgate.net

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule and describe its size, shape, and degree of branching. nih.govroutledge.comresearchgate.nettaylorfrancis.com They have been successfully used in modeling the binding constants of benzenesulfonamides to human carbonic anhydrase II. nih.gov

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (e.g., HOMO and LUMO). They are crucial for describing interactions involving electrostatic forces.

Steric Descriptors: These descriptors quantify the three-dimensional size and shape of the molecule. In 3D-QSAR methods like CoMFA, steric fields are calculated around the molecules to identify regions where bulk is favored or disfavored for optimal activity.

Hydrophobic Descriptors: These descriptors, such as the logarithm of the partition coefficient (logP), quantify the molecule's hydrophobicity. The inclusion of a hydrophobic parameter has been shown to significantly improve the statistical quality of QSAR models for benzenesulfonamide-based carbonic anhydrase inhibitors. nih.govsigmaaldrich.com

Table 2: Key Molecular Descriptors in QSAR Studies of Benzenesulfonamides

| Descriptor Category | Examples | Significance | Reference |

|---|---|---|---|

| Topological | Distance-based topological indices, Topological Polar Surface Area (TPSA) | Describes molecular size, shape, branching, and polarity. TPSA is linked to molecular interactions and permeability. | nih.govnih.gov |

| Electronic | Hammett constant (σ), Dipole moment | Quantifies electron-donating/withdrawing effects and charge distribution, influencing electrostatic interactions. | nih.gov |

| Steric | Molar refractivity, CoMFA steric fields | Relates to the size and shape of the molecule, affecting how well it fits into a binding site. | nih.gov |

| Hydrophobic | logP, Hydrophobic substituent constant (π) | Measures the hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions with the target. | nih.govnih.gov |